molecular formula C9H5BrN2O4 B1417181 Methyl 6-bromo-3-cyano-2-nitrobenzoate CAS No. 1807045-03-9

Methyl 6-bromo-3-cyano-2-nitrobenzoate

Cat. No.: B1417181
CAS No.: 1807045-03-9
M. Wt: 285.05 g/mol
InChI Key: PAOSHCGDJKDFMS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-cyano-2-nitrobenzoate is an organic compound with the molecular formula C9H5BrN2O4 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-cyano-2-nitrobenzoate typically involves multi-step reactions starting from commercially available benzoic acid derivatives. One common method includes:

    Nitration: Introduction of the nitro group into the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: Substitution of a hydrogen atom with a bromine atom using bromine or a brominating agent like N-bromosuccinimide.

    Cyanation: Introduction of the cyano group through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Amino derivatives: from the reduction of the nitro group.

    Amine derivatives: from the reduction of the cyano group.

    Substituted benzoates: from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-cyano-2-nitrobenzoate depends on its functional groups:

    Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity.

    Cyano Group: Acts as an electron-withdrawing group, affecting the compound’s electrophilicity.

    Bromo Group: Facilitates nucleophilic substitution reactions due to its leaving group ability.

Comparison with Similar Compounds

  • Methyl 6-bromo-2-cyano-3-nitrobenzoate
  • Methyl 4-bromo-3-cyano-2-nitrobenzoate
  • Methyl 6-chloro-3-cyano-2-nitrobenzoate

Uniqueness: Methyl 6-bromo-3-cyano-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of the bromine atom at the 6-position, cyano group at the 3-position, and nitro group at the 2-position provides distinct chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 6-bromo-3-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-6(10)3-2-5(4-11)8(7)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOSHCGDJKDFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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